molecular formula C13H6Br2Cl2 B11943442 2,7-Dibromo-9,9-dichloro-9H-fluorene CAS No. 54983-24-3

2,7-Dibromo-9,9-dichloro-9H-fluorene

Cat. No.: B11943442
CAS No.: 54983-24-3
M. Wt: 392.9 g/mol
InChI Key: LGHZLUBSADXXPT-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-dichloro-9H-fluorene is an organic compound belonging to the fluorene family. This compound is characterized by the presence of bromine and chlorine atoms attached to the fluorene core, making it a halogenated derivative. It is primarily used as a precursor in the synthesis of various organic semiconducting polymers and materials for optoelectronic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-dichloro-9H-fluorene typically involves the bromination and chlorination of fluorene derivatives. One common method is the bromination of 9,9-dichlorofluorene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9-dichloro-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of conjugated polymers.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include various substituted fluorenes and conjugated polymers, which are used in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Scientific Research Applications

2,7-Dibromo-9,9-dichloro-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.

    Industry: It is widely used in the production of materials for optoelectronic applications, including OLEDs, OPVs, and field-effect transistors (FETs).

Mechanism of Action

The mechanism by which 2,7-Dibromo-9,9-dichloro-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine and chlorine atoms make it highly reactive, allowing it to form stable bonds with other molecules. This reactivity is harnessed in the synthesis of polymers and other materials, where it acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene
  • 2,7-Dibromo-9,9-dioctyl-9H-fluorene
  • 2,7-Dibromo-9,9-difluoro-9H-fluorene

Uniqueness

2,7-Dibromo-9,9-dichloro-9H-fluorene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This dual halogenation allows for more versatile chemical modifications and applications in various fields, particularly in the development of advanced materials for optoelectronic devices.

Properties

IUPAC Name

2,7-dibromo-9,9-dichlorofluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2Cl2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16,17)11(9)5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHZLUBSADXXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2Cl2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54983-24-3
Record name 2,7-DIBROMO-9,9-DICHLOROFLUORENE
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